Deacetyllanatoside B
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Overview
Description
Deacetyllanatoside B is a cardiotonic glycoside derived from the leaves of Digitalis lanata. It is known for its potent effects on the cardiovascular system, particularly in the treatment of congestive heart failure and supraventricular arrhythmias . The compound is structurally characterized by its complex glycoside moiety, which includes multiple sugar units attached to a steroid-like aglycone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deacetyllanatoside B typically involves the extraction and purification from Digitalis lanata leaves. The process includes several steps:
Extraction: The leaves are subjected to solvent extraction using alcohol or other suitable solvents to obtain a crude extract.
Purification: The crude extract is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate this compound.
Crystallization: The purified compound is crystallized to obtain it in a pure form
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment to extract the compound from large quantities of Digitalis lanata leaves.
Automated purification: Employing automated chromatographic systems to ensure consistent purity and yield.
Quality control: Implementing rigorous quality control measures to ensure the final product meets pharmaceutical standards
Chemical Reactions Analysis
Types of Reactions
Deacetyllanatoside B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered pharmacological properties.
Reduction: Reduction reactions can modify the glycoside moiety, potentially affecting its biological activity.
Substitution: Substitution reactions can occur at the sugar units or the aglycone, leading to the formation of new compounds with different properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with potentially unique pharmacological profiles .
Scientific Research Applications
Deacetyllanatoside B has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of glycosides and their chemical properties.
Biology: The compound is studied for its effects on cellular processes, particularly in cardiac cells.
Medicine: this compound is investigated for its therapeutic potential in treating heart conditions and its mechanism of action at the molecular level.
Industry: It is used in the pharmaceutical industry for the development of cardiac drugs and as a standard for quality control
Mechanism of Action
Deacetyllanatoside B exerts its effects by inhibiting the sodium-potassium adenosine triphosphatase (Na-K-ATPase) membrane pump. This inhibition leads to an increase in intracellular sodium and calcium concentrations, which promotes the activation of contractile proteins such as actin and myosin. This results in enhanced cardiac contractility and improved cardiac output .
Comparison with Similar Compounds
Similar Compounds
Deslanoside: Another cardiotonic glycoside with similar effects on the cardiovascular system.
Digoxin: A well-known cardiac glycoside used in the treatment of heart failure and arrhythmias.
Digitoxin: Similar to digoxin but with a longer half-life and different pharmacokinetic properties
Uniqueness
Deacetyllanatoside B is unique due to its specific glycoside structure, which influences its pharmacokinetics and pharmacodynamics. Its distinct sugar moiety and aglycone structure contribute to its unique therapeutic profile and potential side effects .
Properties
CAS No. |
19855-39-1 |
---|---|
Molecular Formula |
C47H74O19 |
Molecular Weight |
943.1 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C47H74O19/c1-20-41(64-35-15-29(50)42(21(2)60-35)65-36-16-30(51)43(22(3)61-36)66-44-40(56)39(55)38(54)32(18-48)63-44)28(49)14-34(59-20)62-25-8-10-45(4)24(13-25)6-7-27-26(45)9-11-46(5)37(23-12-33(53)58-19-23)31(52)17-47(27,46)57/h12,20-22,24-32,34-44,48-52,54-57H,6-11,13-19H2,1-5H3/t20-,21-,22-,24-,25+,26+,27-,28+,29+,30+,31+,32-,34+,35+,36+,37+,38-,39+,40-,41-,42-,43-,44+,45+,46-,47+/m1/s1 |
InChI Key |
GUXZNBKFWVYHTD-BSRJTRJGSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC3CC(C(C(O3)C)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5)CCC7C6CCC8(C7(CC(C8C9=CC(=O)OC9)O)O)C)C)C)O)O |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
19855-39-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Purpurea glycoside B; Glucogitoxin; Deacetyllanatoside B; |
Origin of Product |
United States |
Q1: What is the primary structural difference between Purpurea glycoside A and Purpurea glycoside B?
A: Both Purpurea glycoside A and B are cardiac glycosides found in Digitalis purpurea. The key structural difference lies in the presence of an acetyl group. Purpurea glycoside A possesses an acetyl group, while Purpurea glycoside B lacks this acetyl group, hence its alternative name, Deacetyllanatoside B. []
Q2: How abundant is Purpurea glycoside B in Digitalis purpurea leaves compared to other cardiac glycosides?
A: Research indicates that Purpurea glycoside B is a significant component of the cardiac glycosides found in Digitalis purpurea leaves. One study found the content to be approximately 0.03%, making it more abundant than digitoxin, gitoxin, purpurea glycoside A, strospeside, gitorin, and diginin in the tested samples. []
Q3: What analytical techniques are commonly employed to identify and quantify Purpurea glycoside B in plant material?
A: Several methods have been successfully used to analyze Purpurea glycoside B. Researchers often utilize a combination of chromatography and spectroscopy techniques. Micro-HPLC, often coupled with UV detection, is a powerful tool for separating and quantifying Purpurea glycoside B in complex mixtures extracted from Digitalis purpurea leaves. [] Thin-layer chromatography (TLC), particularly reversed-phase TLC, is another viable option, often combined with densitometry for quantification. []
Q4: Can you elaborate on the extraction and isolation process of Purpurea glycoside B from Digitalis purpurea?
A: A common approach involves extracting dried Digitalis purpurea leaf powder with a solvent mixture like ethanol/chloroform. [] This initial extract is further purified using techniques like Sep-Pak silica cartridges or preparative thin-layer chromatography. [, ] The purified extract can then undergo further separation, typically with methods like column chromatography employing neutral alumina, to isolate Purpurea glycoside B. []
Q5: What is the pharmacological significance of Purpurea glycoside B?
A: Purpurea glycoside B, like other cardiac glycosides, exhibits cardiotonic activity. [] This means it can influence the force of heart muscle contractions. While specific studies on Purpurea glycoside B's mechanism are limited in the provided literature, it likely shares a similar mechanism with other cardiac glycosides, involving the inhibition of Na+/K+-ATPase in heart muscle cells.
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